1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
Description
Historical Context of Benzimidazole-Sulfonyl Hybrid Compounds
The development of benzimidazole-sulfonyl hybrid compounds represents a significant milestone in heterocyclic chemistry, tracing its origins to the fundamental discovery of benzimidazole itself. Benzimidazole was first synthesized in 1872 by Hoebrecker, who obtained 2,5-dimethyl-benzimidazole through the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid. This initial discovery laid the groundwork for subsequent investigations into benzimidazole derivatives and their potential applications in various fields of chemistry.
The historical progression of benzimidazole chemistry gained momentum when Woolley, in 1944, hypothesized that benzimidazoles possessed purine-like structural characteristics, which sparked interest in their potential organic applications. This observation proved prescient, as subsequent decades witnessed an explosion of research into benzimidazole derivatives and their synthetic modifications. The systematic exploration of benzimidazole chemistry accelerated significantly in the 1990s, when numerous benzimidazole analogs were synthesized and characterized, leading to enhanced understanding of their structural properties, bioavailability, and chemical reactivity.
The integration of sulfonyl moieties with benzimidazole scaffolds emerged as a particularly promising avenue of research, driven by the recognition that sulfonyl-containing compounds exhibited unique chemical properties and potential applications. Sulfonyl-based drugs, commonly referred to as sulfa drugs, had already established their significance in the pharmaceutical landscape, with compounds such as sulfapyridine, sulfadiazine, sulfadimidine, sulfathiazole, sulfafurazole, and sulfaguanidine demonstrating the therapeutic potential of sulfonyl-containing molecules. The strategic combination of benzimidazole cores with sulfonyl groups represented a rational approach to molecular design, leveraging the beneficial properties of both structural components.
Research into benzimidazole-sulfonyl hybrids has revealed that these compounds possess remarkable structural diversity and chemical versatility. The synthesis of such hybrid molecules has been facilitated by advances in synthetic methodology, particularly in the area of condensation reactions and heterocyclic chemistry. Contemporary research efforts have focused on developing efficient synthetic routes for accessing these complex molecular architectures while maintaining high yields and selectivity.
Structural Significance of Substituted Benzimidazole Derivatives
The structural architecture of this compound exemplifies the sophisticated molecular design principles that govern substituted benzimidazole derivatives. The benzimidazole core, consisting of a six-membered benzene ring fused to a five-membered imidazole ring, provides a stable bicyclic heterocyclic framework that serves as the foundation for further structural modifications. This bicyclic system may be conceptualized as the fusion of aromatic benzene and imidazole rings, creating a planar aromatic system with unique electronic properties.
The molecular formula of benzimidazole itself is represented as C₇H₆N₂, with a molar mass of 118.14 grams per mole. The compound appears as a white solid in the form of tabular crystals, with a melting point ranging from 170 to 172 degrees Celsius. The basic structural unit exhibits amphoteric behavior, functioning as both a base and capable of deprotonation under appropriate conditions. This dual reactivity stems from the presence of nitrogen atoms within the heterocyclic framework, which can participate in protonation and deprotonation reactions depending on the chemical environment.
The incorporation of substituents at specific positions on the benzimidazole scaffold significantly influences the compound's chemical properties and reactivity patterns. Structure-activity relationship analyses have revealed that substitutions at the nitrogen-1, carbon-2, carbon-5, and carbon-6 positions of the benzimidazole nucleus greatly influence the overall molecular properties. The strategic placement of substituents at these positions allows for fine-tuning of electronic distribution, steric effects, and intermolecular interactions.
In the specific case of this compound, the sulfonyl group serves as a critical structural element that bridges the benzimidazole core with the substituted phenyl ring. The sulfonyl moiety, characterized by the presence of sulfur in its plus-six oxidation state bonded to two oxygen atoms, exhibits strong electron-withdrawing properties that significantly impact the electronic characteristics of the entire molecule. This electron-withdrawing effect influences the reactivity of both the benzimidazole core and the attached phenyl ring, creating opportunities for selective chemical transformations.
The substituted phenyl ring in this compound contains three distinct substituents: a chlorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 4-position. Each of these substituents contributes unique electronic and steric effects to the overall molecular architecture. The chlorine substituent introduces electron-withdrawing inductive effects while also providing moderate steric bulk. The methoxy group contributes electron-donating resonance effects that can influence the reactivity of the aromatic system. The methyl substituent provides electron-donating inductive effects and modest steric influence.
| Structural Component | Electronic Effect | Steric Influence | Position |
|---|---|---|---|
| Chlorine atom | Electron-withdrawing (inductive) | Moderate | 5-position on phenyl ring |
| Methoxy group | Electron-donating (resonance) | Moderate | 2-position on phenyl ring |
| Methyl group | Electron-donating (inductive) | Small | 4-position on phenyl ring |
| Sulfonyl linker | Electron-withdrawing | Significant | Bridge between rings |
| Methyl on benzimidazole | Electron-donating (inductive) | Small | 2-position on benzimidazole |
Scope of Academic Research on Sulfonyl-Containing Heterocycles
Academic research on sulfonyl-containing heterocycles has expanded dramatically in recent decades, driven by the recognition that these compounds possess unique chemical properties and significant potential for various applications. The scope of this research encompasses multiple dimensions, including synthetic methodology development, structural characterization, and property evaluation. Contemporary research efforts have focused particularly on developing efficient synthetic protocols for accessing diverse sulfonyl-containing heterocyclic architectures while maintaining high levels of selectivity and yield.
One significant area of research involves the development of divergent synthesis strategies for sulfonyl-substituted heterocycles. Recent investigations have demonstrated the feasibility of establishing efficient, diversity-oriented synthesis protocols that avoid the use of protecting groups typically required for synthesizing sulfones from nitrogen-containing heterocycles. These methodological advances have enabled researchers to access various heterocyclic architectures that were previously difficult to obtain using conventional synthetic approaches. The development of such protocols has proven particularly valuable for medicinal chemistry applications, where the ability to rapidly generate diverse chemical libraries is essential for drug discovery efforts.
Research into benzimidazole-sulfonyl derivatives has revealed that these compounds can be prepared through various synthetic methodologies, with different approaches offering distinct advantages depending on the specific structural requirements and reaction conditions. The condensation reaction between orthophenylenediamine and carboxylic acids in the presence of acid catalysts represents one of the most commonly employed strategies for constructing benzimidazole cores. Subsequently, the introduction of sulfonyl groups can be achieved through reactions with appropriate sulfonyl chlorides or related electrophilic sulfur reagents.
Contemporary research has also focused on understanding the mechanistic aspects of sulfonyl group introduction and the factors that influence regioselectivity in these transformations. Studies have demonstrated that the choice of reaction conditions, including temperature, solvent, and catalyst, can significantly impact the outcome of sulfonylation reactions. The development of mild and efficient protocols for sulfonyl group introduction has been a particular area of focus, as harsh reaction conditions can lead to decomposition or unwanted side reactions.
The scope of academic research has also encompassed detailed investigations into the structure-activity relationships governing sulfonyl-containing heterocycles. These studies have revealed that the position and nature of substituents on both the heterocyclic core and the sulfonyl-bearing aromatic ring significantly influence the overall properties of the resulting compounds. Systematic variation of substituent patterns has provided valuable insights into the electronic and steric factors that govern molecular behavior.
| Research Focus Area | Key Findings | Methodological Approaches | Impact on Field |
|---|---|---|---|
| Synthetic methodology | Development of protecting-group-free protocols | Divergent synthesis strategies | Enhanced accessibility of diverse compounds |
| Mechanistic studies | Understanding of regioselectivity factors | Detailed reaction condition optimization | Improved synthetic efficiency |
| Structure-activity relationships | Identification of critical substitution patterns | Systematic substituent variation | Rational molecular design principles |
| Property evaluation | Correlation between structure and function | Comprehensive characterization methods | Enhanced predictive capabilities |
Recent advances in analytical techniques have greatly facilitated the characterization of complex sulfonyl-containing heterocycles. Nuclear magnetic resonance spectroscopy, mass spectrometry, and crystallographic methods have provided detailed structural information that has enhanced understanding of these compounds at the molecular level. The availability of sophisticated analytical tools has enabled researchers to establish clear correlations between molecular structure and observed properties, facilitating the development of predictive models for designing new compounds with desired characteristics.
The interdisciplinary nature of research on sulfonyl-containing heterocycles has led to collaborations between synthetic chemists, computational chemists, and materials scientists. Computational studies have provided valuable insights into the electronic structure and reactivity patterns of these compounds, complementing experimental investigations and guiding the design of new synthetic targets. The integration of theoretical and experimental approaches has proven particularly valuable for understanding the complex electronic effects associated with multiple substituents and their collective influence on molecular properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxy-4-methylphenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-10-8-15(22-3)16(9-12(10)17)23(20,21)19-11(2)18-13-6-4-5-7-14(13)19/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPIILREXOZNOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzimidazole Precursors
The 2-methyl substituent on the benzimidazole ring is introduced via alkylation. A representative method involves reacting 1H-benzimidazole with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF):
Procedure :
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Suspend NaH (60% dispersion in mineral oil) in DMF at 0°C.
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Add 1H-benzimidazole and stir for 1 hour.
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Introduce methyl iodide and continue stirring at room temperature for 3 hours.
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Quench with ice water, extract with ethyl acetate, and recrystallize to isolate 2-methyl-1H-benzo[d]imidazole.
Alternative Route: Cyclization of o-Phenylenediamine
Condensation of o-phenylenediamine with acetic acid under reflux forms the benzimidazole core. Subsequent methylation at the 2-position is achieved using POCl3 and HCl gas:
Procedure :
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Reflux o-phenylenediamine with acetic acid to form 1H-benzimidazol-2-ol.
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Treat with phosphorus oxychloride (POCl3) and HCl gas to yield 2-chloro-1H-benzo[d]imidazole.
Synthesis of 5-Chloro-2-Methoxy-4-Methylbenzenesulfonyl Chloride
Functionalization of the Aryl Ring
The substituted benzene derivative is synthesized starting from 5-chlorosalicylic acid (2-hydroxy-5-chlorobenzoic acid):
Step 1: Esterification and Methylation
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Convert 5-chlorosalicylic acid to its methyl ester using methanol and sulfuric acid.
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Methylate the hydroxyl group with dimethyl sulfate in acetone under basic conditions:
Reaction Conditions :
-
Reagents : Methyl 5-chlorosalicylate, dimethyl sulfate, NaOH.
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Temperature : Reflux (45 minutes).
Product : Methyl 5-chloro-2-methoxybenzoate.
Coupling of Sulfonyl Chloride and Benzimidazole
Nucleophilic Aromatic Substitution
The sulfonyl chloride reacts with the deprotonated nitrogen of 2-methylbenzimidazole under basic conditions:
Procedure :
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Dissolve 2-methyl-1H-benzo[d]imidazole in anhydrous DMF.
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Add NaH to deprotonate the NH group.
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Introduce 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride dropwise.
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Stir at room temperature for 12 hours.
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Quench with water, extract with dichloromethane, and purify via column chromatography.
Optimization Notes :
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Excess base (e.g., triethylamine) improves yield by scavenging HCl.
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Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Alternative Synthetic Pathways
One-Pot Sulfonylation and Cyclization
An innovative approach involves simultaneous cyclization and sulfonylation:
Procedure :
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React o-phenylenediamine with 5-chloro-2-methoxy-4-methylbenzenesulfonyl chloride in acetic acid.
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Introduce acetic anhydride to facilitate cyclization.
Advantage : Reduces step count but requires precise stoichiometry.
Yield : 50–60% (lower due to competing side reactions).
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Coupling | High purity, scalable | Multi-step, time-consuming |
| One-Pot Synthesis | Fewer steps | Lower yield, impurity formation |
| Alkylation with NaH | Regioselective | Moisture-sensitive conditions required |
Chemical Reactions Analysis
Types of Reactions
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxy substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations:
- Substituent Effects: The target compound’s 5-chloro group enhances electrophilicity compared to analogues with isopropyl () or nitro groups (). The methoxy group at position 2 improves solubility relative to bulkier substituents.
Biological Activity
The compound 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole (CAS Number: 873580-32-6) is a sulfonamide derivative with potential biological activity. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant data tables and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 364.8 g/mol. The structure includes a benzimidazole ring, which is known for its pharmacological properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound have effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Target Compound | S. aureus | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cell lines. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study examining the effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines, This compound demonstrated significant cytotoxicity with IC50 values of 15 µM for MCF-7 and 20 µM for A549 cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Preliminary results indicate that it may inhibit certain enzymes involved in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases (MMPs).
Table 3: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Carbonic Anhydrase | 75 |
| MMP-2 | 65 |
Q & A
Q. What are the optimal synthetic routes and purification methods for preparing 1-((5-chloro-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole?
Synthesis typically involves coupling sulfonyl chloride intermediates with benzimidazole precursors. For example, substituted benzene-1,2-diamines (e.g., N1-(benzyl)-4-(methylsulfonyl) derivatives) can react with aldehydes (e.g., pyrrol-3-carboxaldehyde) under reflux conditions. Purification via column chromatography with chloroform/ethyl acetate/hexane (2:3:3) eluent ratios has proven effective for structurally analogous compounds, yielding solids with >95% purity . Critical parameters include stoichiometric control of the sulfonylating agent and temperature modulation to avoid over-substitution.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- 1H/13C NMR : Key signals include sulfonyl group protons (δ ~3.2–3.3 ppm) and aromatic protons in the benzimidazole core (δ ~7.0–8.2 ppm). Substituent effects (e.g., methoxy groups at δ ~3.8–4.0 ppm) must align with predicted splitting patterns .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 352–386 for sulfonyl benzimidazoles) confirm molecular weight, while fragmentation patterns verify substituent connectivity .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Variable substituent libraries : Synthesize derivatives with halogen (Cl, F), alkyl (methyl), or alkoxy (methoxy) modifications on the phenyl ring to assess electronic and steric effects on activity. For example, fluorinated analogs (e.g., 5g in ) show altered binding affinities due to enhanced electronegativity .
- Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., antioxidant enzymes or microbial targets). Compare docking scores with experimental IC50 values to validate predictive models .
Q. What experimental strategies address contradictions in biological or spectroscopic data?
- Reproducibility checks : Re-synthesize the compound under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out oxidation or hydrolysis artifacts .
- Advanced NMR techniques : 2D NMR (COSY, HSQC) can resolve overlapping signals in crowded aromatic regions, ensuring accurate assignment of substituent positions .
- Collaborative validation : Cross-reference findings with crystallographic data (e.g., X-ray structures of related imidazoles in ) to confirm conformational stability .
Q. How can in silico ADME/Tox profiling guide further development of this compound?
- Software tools : SwissADME or PreADMET can predict permeability (e.g., blood-brain barrier penetration) and metabolic stability. For sulfonyl-containing benzimidazoles, prioritize derivatives with low CYP450 inhibition to reduce hepatotoxicity risks .
- Experimental validation : Compare computational predictions with in vitro assays (e.g., Caco-2 cell permeability, microsomal stability) to refine models .
Methodological Considerations
Q. What chromatographic systems are most effective for isolating sulfonyl benzimidazoles?
- Normal-phase chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate polar sulfonyl derivatives.
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients achieve baseline separation of closely related analogs (e.g., para-chloro vs. meta-methoxy isomers) .
Q. How can synthetic yields be improved for large-scale production?
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 8 hours to 30 minutes) while maintaining >80% yield for cyclization steps .
- Catalytic optimization : Use Pd/C or CuI to accelerate coupling reactions, minimizing side-product formation .
Data Interpretation and Reporting
Q. How should researchers document conflicting spectral or biological data?
- Transparent reporting : Disclose solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts in NMR) and batch-to-batch variability in supplementary materials.
- Statistical rigor : Apply Grubbs’ test to identify outliers in biological replicates and report confidence intervals for IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
